molecular formula C6H10O B1653288 3,4-Pentadien-1-ol, 3-methyl- CAS No. 18022-52-1

3,4-Pentadien-1-ol, 3-methyl-

Cat. No.: B1653288
CAS No.: 18022-52-1
M. Wt: 98.14 g/mol
InChI Key: XLMRLFMXLDXWTI-UHFFFAOYSA-N
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Description

3,4-Pentadien-1-ol, 3-methyl- is an organic compound with the molecular formula C6H10O. It is a derivative of pentadienol, characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain with a methyl group substitution at the third carbon. This compound is known for its unique structure, which includes conjugated double bonds, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pentadien-1-ol, 3-methyl- can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1,2-butadiene with formaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 3,4-Pentadien-1-ol, 3-methyl- typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of specific catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: 3,4-Pentadien-1-ol, 3-methyl- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 3-methyl-2,4-pentadienoic acid.

    Reduction: 3-methylpentanol.

    Substitution: 3-methyl-3,4-pentadienyl chloride.

Scientific Research Applications

3,4-Pentadien-1-ol, 3-methyl- has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of polymers and other materials due to its reactive double bonds.

Mechanism of Action

The mechanism of action of 3,4-Pentadien-1-ol, 3-methyl- involves its interaction with various molecular targets through its conjugated double bonds and hydroxyl group. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. The compound can also form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    3,4-Pentadien-1-ol: Lacks the methyl group at the third carbon.

    3-Methyl-1,2-butadiene: Lacks the hydroxyl group.

    2,3-Butadien-1-ol: Has a different position of the double bonds and hydroxyl group.

Uniqueness: 3,4-Pentadien-1-ol, 3-methyl- is unique due to the combination of its conjugated double bonds and the presence of both a hydroxyl group and a methyl group. This structure imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and research.

Properties

InChI

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRLFMXLDXWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485269
Record name 3,4-Pentadien-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18022-52-1
Record name 3,4-Pentadien-1-ol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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